

Tolinapant Trial DLT Assessment Specifications

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Tolinapant

CAS No.: 1799328-86-1

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Trial Feature	CRAIN Trial (Cervical Cancer)	Head & Neck Cancer Trial
Trial Phase & Design	Phase Ib, TiTE-CRM dose-escalation [1]	Early-phase, single-arm [2]
Combination Treatment	Standard radical chemoradiotherapy (Cisplatin + Radiotherapy) [1]	Definitive Radiotherapy [2]
DLT Assessment Period	12 weeks from the start of treatment [1] [3]	Not explicitly stated, but treatment was well-tolerated throughout [2]
Primary DLT Objective	Establish the maximum tolerated dose and a recommended Phase II dose (RP2D) [1]	Evaluate safety and feasibility of the combination [2]

Detailed DLT Assessment Protocol

For the CRAIN trial, any of the following events occurring after the first dose of **Tolinapant** can constitute a DLT if assessed by the investigator as definitely or probably related to **Tolinapant** [1] [3]:

- **Hematologic Toxicities:**

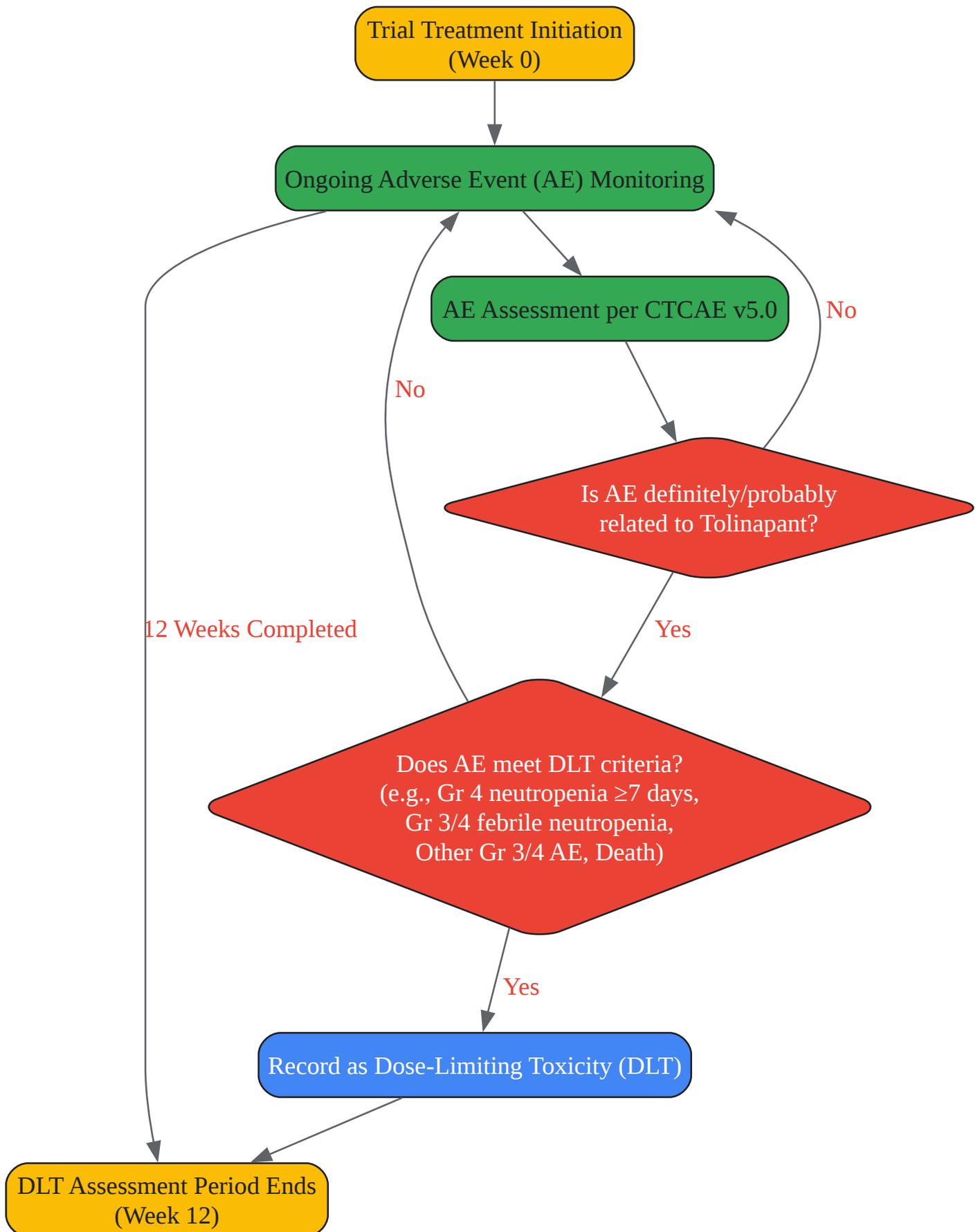
- Grade 4 neutropenia lasting ≥ 7 days.
- Grade 3 or 4 febrile neutropenia.
- Grade 3 or 4 neutropenia with concurrent, bacteriologically proven sepsis.

- Grade 3 or 4 thrombocytopenia.
- **Non-Hematologic Toxicities:**
 - Any other Grade 3 or 4 adverse event.
 - Death.

The assessment uses **Common Terminology Criteria for Adverse Events (CTCAE) version 5** [1]. Clinical judgment is the final arbiter for categorizing a suspected DLT [1].

Experimental Workflow for DLT Assessment

The diagram below outlines the workflow for DLT assessment in a 12-week period, as used in the CRAIN trial.



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Rationale for the 12-Week DLT Period

The 12-week DLT assessment period in the CRAIN trial is a notable design choice. In traditional Phase I trials for cytotoxic chemotherapy, the DLT observation period is often limited to the first treatment cycle (typically 3-4 weeks) [4].

- **Capturing Later Toxicities:** Modern molecularly targeted agents like **Tolinapant** can have different toxicity profiles, including delayed or cumulative toxicities that may not appear in the first cycle [4] [5]. A 12-week period helps capture these later-onset toxicities, leading to a more robust and safer recommended dose for future studies.
- **TiTE-CRM Design:** The CRAIN trial uses a "Time-to-Event Continual Reassessment Method" (TiTE-CRM) [1]. This statistical design efficiently incorporates DLT data from patients who have not yet completed the full 12-week assessment, helping to speed up dose escalation decisions without compromising safety.

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To cite this document: Smolecule. [Tolinapant Trial DLT Assessment Specifications]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b519589#tolinapant-dlt>]

assessment-period-12-weeks]

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